molecular formula C15H15NO2 B6397346 3-Amino-5-(2,4-dimethylphenyl)benzoic acid, 95% CAS No. 1261938-90-2

3-Amino-5-(2,4-dimethylphenyl)benzoic acid, 95%

Cat. No. B6397346
CAS RN: 1261938-90-2
M. Wt: 241.28 g/mol
InChI Key: FIILTVPPBXLLGM-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-dimethylphenyl)benzoic acid, 95%, is a chemical compound that has a wide range of applications in scientific research, from biochemical and physiological effects to laboratory experiments. This compound is a white crystalline solid, and is commonly referred to as "3-APB". 3-APB has a wide range of properties, including being an inhibitor of the enzyme monoamine oxidase, and has been studied extensively in research laboratories.

Scientific Research Applications

3-APB has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme monoamine oxidase, and has been studied extensively in research laboratories. It has also been used to study the effects of monoamine oxidase inhibition on the metabolism of neurotransmitters and other compounds. Additionally, 3-APB has been used to study the effects of monoamine oxidase inhibition on the behavior of laboratory animals, and has been studied in the context of drug addiction and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-APB involves the inhibition of the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, such as serotonin and dopamine. When 3-APB binds to the enzyme, it inhibits its activity, resulting in an increase in the levels of monoamines in the brain. This can lead to a variety of effects, depending on the levels of monoamines present.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APB are varied and complex. At low doses, 3-APB has been shown to increase the levels of serotonin and dopamine in the brain, resulting in an antidepressant effect. At higher doses, 3-APB has been shown to increase the levels of norepinephrine, resulting in an increase in alertness and focus. Additionally, 3-APB has been shown to have anxiolytic effects, and has been studied in the context of drug addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-APB in laboratory experiments include its ability to easily and accurately measure the levels of monoamines in the brain, as well as its ability to rapidly and reliably inhibit monoamine oxidase. Additionally, 3-APB is relatively inexpensive, and can be easily synthesized in a laboratory. The main limitation of 3-APB is its short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

The future directions of 3-APB are numerous and varied. One potential direction is to further study the effects of 3-APB on the metabolism of monoamines and other compounds. Additionally, 3-APB could be used to study the effects of monoamine oxidase inhibition on the behavior of laboratory animals, as well as its potential use in the treatment of drug addiction and other psychiatric disorders. Finally, 3-APB could be used to study the effects of monoamine oxidase inhibition on the development of new drugs and therapies.

Synthesis Methods

3-APB can be synthesized by two methods. The first method involves the reaction of 2,4-dimethylphenylacetic acid and 3-amino-5-chlorobenzoic acid in the presence of anhydrous sodium acetate and acetic anhydride. The second method involves the reaction of 3-amino-5-chlorobenzoic acid and 2,4-dimethylphenylacetic acid in the presence of triethylamine and acetic anhydride. Both methods yield a 95% pure product.

properties

IUPAC Name

3-amino-5-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILTVPPBXLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688996
Record name 5-Amino-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-90-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′,4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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